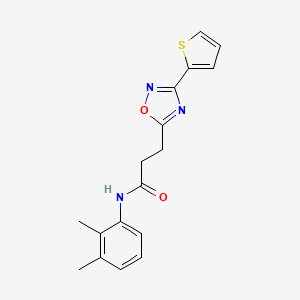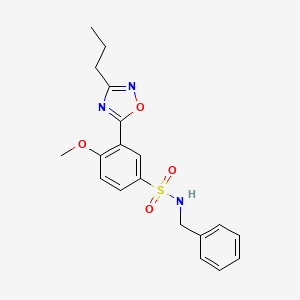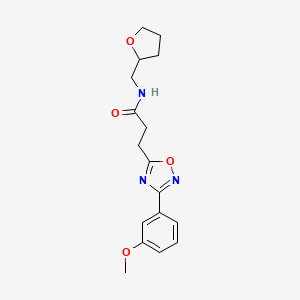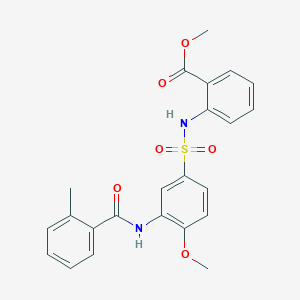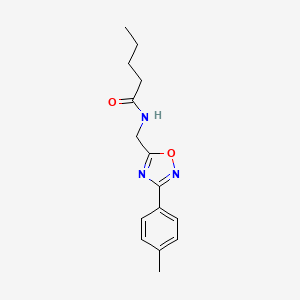
1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide, also known as DFZ or DFP-108, is a compound that has been extensively studied for its potential use in the treatment of various diseases.
作用機序
The mechanism of action of 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in disease progression. In cancer cells, 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease, 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide has been found to inhibit the formation of beta-amyloid plaques and neurofibrillary tangles. In Parkinson's disease, 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide has been shown to protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide has been found to induce apoptosis, inhibit cell growth, and reduce tumor size. In Alzheimer's disease, 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide has been shown to improve cognitive function and reduce beta-amyloid plaque formation. In Parkinson's disease, 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide has been shown to protect against dopamine neuron degeneration and improve motor function.
実験室実験の利点と制限
One advantage of using 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. Additionally, 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide has been extensively studied in various disease models, providing a wealth of information on its potential uses. However, one limitation of using 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide in lab experiments is its potential toxicity, which must be carefully monitored.
将来の方向性
There are several future directions for research on 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide in various disease models. Finally, the potential use of 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide in the treatment of other diseases, such as Huntington's disease and multiple sclerosis, should be explored.
合成法
1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide can be synthesized through a multi-step process starting with the reaction of 2,4-difluoroaniline with benzoyl chloride to form 2,4-difluorobenzoyl chloride. The resulting compound is then reacted with piperidine-4-carboxamide to produce 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide.
科学的研究の応用
1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide has been found to protect against beta-amyloid-induced neurotoxicity. In Parkinson's disease research, 1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide has been shown to protect against dopamine neuron degeneration.
特性
IUPAC Name |
1-benzoyl-N-(2,4-difluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-15-6-7-17(16(21)12-15)22-18(24)13-8-10-23(11-9-13)19(25)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISMTYHVQZCLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

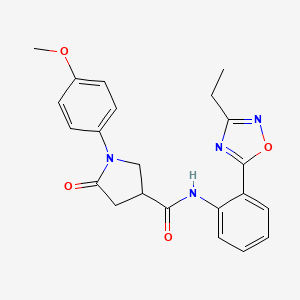
![3-chloro-N-(2-methoxy-5-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7705894.png)
![(Z)-N'-(3,4-dimethoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7705901.png)
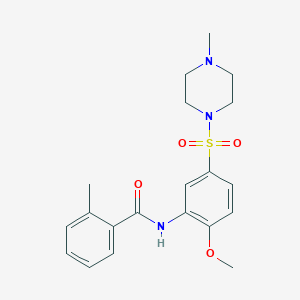
![2-[4-(Phenylsulfamoyl)phenoxy]acetamide](/img/structure/B7705904.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7705909.png)

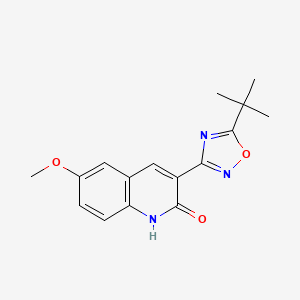
![N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7705935.png)
